molecular formula C19H19N3O4S2 B2771549 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 886915-90-8

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2771549
CAS No.: 886915-90-8
M. Wt: 417.5
InChI Key: KYKOUFXEOIPMIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of several functional groups suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Pharmacological Potential

  • Tumor Inhibition and Anti-inflammatory Effects : 1,3,4-Oxadiazole derivatives have shown promise in docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase (5-LOX). These compounds have been evaluated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, suggesting their utility in developing novel therapeutics for cancer and inflammation-related conditions (M. Faheem, 2018).

Antimicrobial and Antifungal Activities

  • Insecticidal Activities : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their insecticidal activities against pests like the diamondback moth. Preliminary bioassays indicated good efficacy, especially at certain concentrations, demonstrating the potential of these compounds in pest management (L. Qi et al., 2014).
  • Antibacterial and Antifungal Properties : The synthesis of various 1,3,4-oxadiazole derivatives has led to compounds with significant activity against bacteria like Staphylococcus aureus and fungi, indicating their potential application in treating microbial infections (O. Ates et al., 1997).

Inhibitory and Biological Activities

  • Lipoxygenase Inhibition : Derivatives of 1,3,4-oxadiazole have been prepared and screened against the lipoxygenase enzyme, showing moderately good activities. Such studies are pivotal in the search for new anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).
  • Corrosion Inhibition : Research into the inhibitive properties of 1,3,4-oxadiazole derivatives on corrosion and biocorrosion of metals in industrial applications has shown that these compounds can significantly reduce corrosion, suggesting their potential use in materials science (A. Rochdi et al., 2014).

Anticancer Activity

  • Anticancer Evaluations : Certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing moderate to excellent activity. This underscores the therapeutic potential of oxadiazole derivatives in oncology research (B. Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for a compound like this could be numerous. It could be studied for potential medicinal properties, used as a building block for synthesizing other complex molecules, or investigated for its physical and chemical properties .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13-6-8-16(9-7-13)28(24,25)11-10-17(23)20-19-22-21-18(26-19)14-4-3-5-15(12-14)27-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKOUFXEOIPMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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